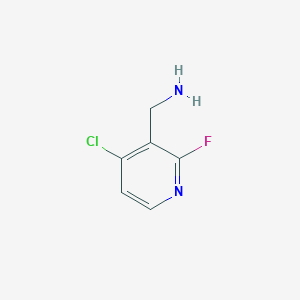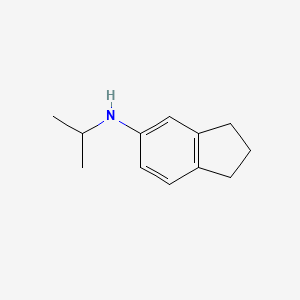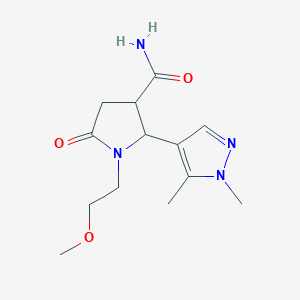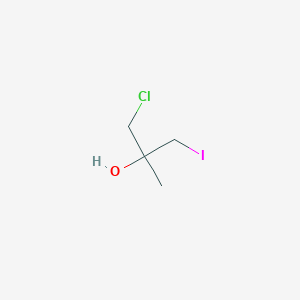
1-Chloro-3-iodo-2-methylpropan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-iodo-2-methylpropan-2-OL is an organic compound that belongs to the class of halogenated alcohols. This compound is characterized by the presence of both chlorine and iodine atoms attached to a methylated propanol backbone. It is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-iodo-2-methylpropan-2-OL can be synthesized through a multi-step process involving the halogenation of 2-methylpropan-2-ol. One common method involves the initial chlorination of 2-methylpropan-2-ol using concentrated hydrochloric acid, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure the selective substitution of hydrogen atoms with halogens.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-iodo-2-methylpropan-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium bromide in acetone can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of 1-bromo-3-iodo-2-methylpropan-2-OL or 1-chloro-3-bromo-2-methylpropan-2-OL.
Oxidation: Formation of 3-iodo-2-methylpropanal or 3-iodo-2-methylpropanone.
Reduction: Formation of 2-methylpropan-2-ol or 2-methylpropane.
Aplicaciones Científicas De Investigación
1-Chloro-3-iodo-2-methylpropan-2-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-Chloro-3-iodo-2-methylpropan-2-OL exerts its effects involves its interaction with molecular targets through halogen bonding and hydrogen bonding. The presence of both chlorine and iodine atoms allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
1-Chloro-3-iodopropane: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
1-Iodo-2-methylpropane: Another halogenated compound with different substitution patterns, affecting its chemical behavior.
tert-Butyl alcohol: A related alcohol with different halogenation, used in various industrial applications.
Uniqueness: 1-Chloro-3-iodo-2-methylpropan-2-OL is unique due to the presence of both chlorine and iodine atoms on a methylated propanol backbone, providing distinct reactivity and binding properties compared to other similar compounds. This dual halogenation allows for versatile applications in synthesis and research.
Propiedades
Fórmula molecular |
C4H8ClIO |
|---|---|
Peso molecular |
234.46 g/mol |
Nombre IUPAC |
1-chloro-3-iodo-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H8ClIO/c1-4(7,2-5)3-6/h7H,2-3H2,1H3 |
Clave InChI |
MPGKHQBNIKPXLS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)(CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


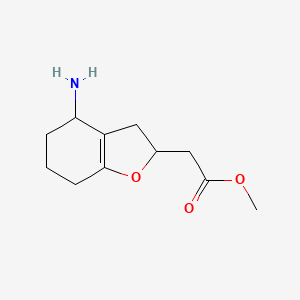

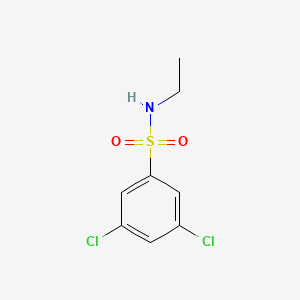

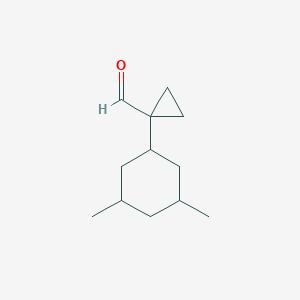

![(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13302580.png)
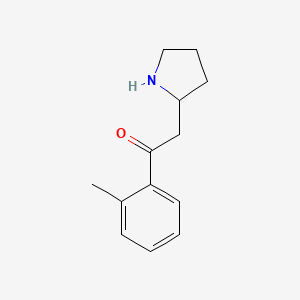
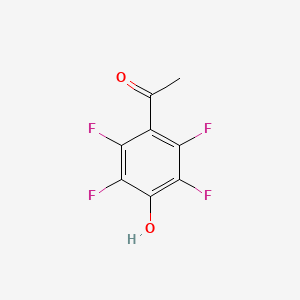
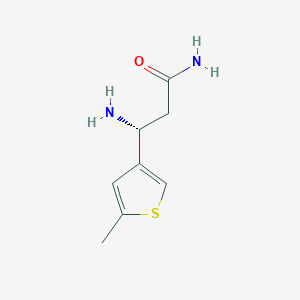
amine](/img/structure/B13302614.png)
